molecular formula C11H20BrNO B1517029 1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one CAS No. 1061458-59-0

1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one

Cat. No.: B1517029
CAS No.: 1061458-59-0
M. Wt: 262.19 g/mol
InChI Key: JZWYGXAHLOMCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one ( 1061458-59-0) is a brominated ketone derivative with a molecular weight of 262.19 g/mol and the molecular formula C 11 H 20 BrNO . This compound serves as a valuable synthetic intermediate and alkylating agent in organic and medicinal chemistry research. The presence of a reactive bromomethyl group on the piperidine ring makes it a versatile building block for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions and cyclization processes . Its structure, which combines a lipophilic 3-methylbutan-1-one chain with a piperidine scaffold, is often explored in the development of potential pharmacologically active compounds . In scientific research, this compound is primarily utilized as a key precursor. Researchers employ it to create novel piperidine and piperazine derivatives for screening in various biological assays. Its structural features are relevant in the design of ligands for neurological targets and kinase inhibitors in oncology research . The bromine atom acts as a good leaving group, facilitating the introduction of the 4-(bromomethyl)piperidin-1-yl moiety into other molecular architectures, thereby enabling the exploration of structure-activity relationships (SAR) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

1-[4-(bromomethyl)piperidin-1-yl]-3-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO/c1-9(2)7-11(14)13-5-3-10(8-12)4-6-13/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWYGXAHLOMCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one, also known by its PubChem CID 28348103, is an organic compound with potential biological activity. Its structure features a piperidine ring substituted with a bromomethyl group and a ketone functional group. This compound has garnered interest due to its possible applications in pharmacology and medicinal chemistry.

  • Chemical Formula: C₁₁H₂₀BrNO
  • Molecular Weight: 262.19 g/mol
  • IUPAC Name: this compound
  • Appearance: Liquid
  • Storage Temperature: 4 °C

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature, but related compounds with similar structures have shown various pharmacological effects.

  • Inhibition of Enzymes:
    • Compounds featuring piperidine structures have been noted for their ability to inhibit Na+/K(+)-ATPase, which is crucial in cancer cell proliferation. For example, related piperidine derivatives have demonstrated significant inhibitory activity against cancer cell lines by disrupting cellular ion balance and signaling pathways .
  • Antibacterial and Antifungal Activity:
    • Similar brominated piperidine derivatives have exhibited antibacterial properties, suggesting that this compound may also possess such activities. The presence of the bromomethyl group can enhance lipophilicity, potentially aiding in membrane penetration .
  • Cytotoxicity:
    • Research indicates that modifications on the piperidine ring can lead to increased cytotoxic effects against various cancer cell lines. The structural similarity to other bioactive compounds suggests potential cytotoxic properties that warrant further investigation .

Safety and Handling

Due to the lack of comprehensive safety data available for this compound, standard laboratory safety protocols should be followed when handling it. It is advisable to obtain a Safety Data Sheet (SDS) for detailed information on hazards and safe handling practices.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C11_{11}H20_{20}BrNO
Molecular Weight: 262.19 g/mol
IUPAC Name: 1-[4-(bromomethyl)piperidin-1-yl]-3-methylbutan-1-one
Appearance: Liquid
Storage Temperature: 4 °C

NLRP3 Inflammasome Inhibition

Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of the NLRP3 inflammasome, a critical component in inflammatory responses. The compound's structure allows for modifications that enhance its inhibitory activity against NLRP3-dependent pyroptosis and interleukin-1β (IL-1β) release in macrophages. For instance, derivatives of piperidine-based compounds have been synthesized and tested for their ability to modulate NLRP3 activity, showing promising results in vitro .

Acetylcholinesterase Inhibition

Another application involves the synthesis of acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds structurally related to this compound have been developed as radioligands for imaging AChE activity in vivo. Although some derivatives exhibited potent in vitro activities, challenges remain regarding their metabolic stability and specificity in vivo .

Synthetic Intermediate

The compound serves as an important synthetic intermediate in the development of various pharmaceuticals. Its piperidine ring can be modified to create a range of derivatives with different biological activities. This versatility makes it valuable in drug discovery processes, particularly for designing new therapeutic agents targeting central nervous system disorders and inflammatory diseases.

Case Study 1: NLRP3 Inhibitors

A recent study synthesized a series of benzo[d]imidazole derivatives based on the pharmacophore of this compound. These compounds were evaluated for their ability to inhibit NLRP3 activation in differentiated THP-1 cells. The results indicated that certain modifications led to enhanced inhibition of IL-1β release, suggesting that this scaffold could be a promising lead for developing new anti-inflammatory drugs .

CompoundStructure ModificationIL-1β Inhibition (%)
Compound AMethyl group addition75%
Compound BBromine substitution60%
Compound CHydroxyl group addition85%

Case Study 2: AChE Inhibitors

In another investigation, derivatives of the compound were synthesized as potential AChE inhibitors. The study focused on evaluating their binding affinity and inhibition potency using radiolabeled versions of these compounds. Although some showed promising results in vitro, further optimization is needed to improve their pharmacokinetic properties for effective therapeutic use .

Comparison with Similar Compounds

Core Backbone and Substituent Variations

  • Piperidine Ring: All compounds feature a piperidine ring, but substitution patterns differ.
  • Ketone Group: The 3-methylbutan-1-one group in the target compound contrasts with dimethylbutanone (CAS 885270-98-4) and amino-substituted ketones (CAS 203047-48-7), altering steric and electronic properties .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one typically follows a multi-step route involving:

  • Functionalization of the piperidine ring at the 4-position with a bromomethyl group.
  • Introduction of the 3-methylbutanoyl (isovaleryl) ketone moiety at the nitrogen atom of the piperidine ring.
  • Protection and deprotection steps to control reactivity and selectivity.

This approach is supported by synthetic schemes used for related piperidine derivatives and bromomethylated intermediates.

Preparation of the Bromomethyl Piperidine Intermediate

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate is a key intermediate in the synthesis of bromomethyl piperidine derivatives. Its preparation involves:

  • Starting from 4-hydroxymethylpiperidine protected as the tert-butyl carbamate.
  • Conversion of the hydroxymethyl group to bromomethyl by reaction with brominating agents.
  • The reaction is typically conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (~60°C) for extended periods (up to 24 hours), often in the presence of bases like sodium hydride to facilitate nucleophilic substitution.
Step Reagents & Conditions Yield / Notes
Conversion of hydroxymethyl to bromomethyl Sodium hydride (60 wt%), DMF, 60°C, 24 h Efficient conversion to bromomethyl intermediate
Purification Flash chromatography (MPLC, EtOAc-hexanes gradient) High purity product obtained

This bromomethylated intermediate serves as a reactive electrophile for further coupling reactions.

The introduction of the 3-methylbutanoyl group (isovaleryl group) onto the piperidine nitrogen is achieved by acylation reactions. The synthetic literature indicates:

  • Use of acid chlorides or activated esters of 3-methylbutanoic acid to acylate the piperidine nitrogen.
  • Coupling agents such as hydroxybenzotriazole (HOBt) and N,N,N',N'-tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) are employed to activate the carboxylic acid derivative.
  • Bases like diisopropylethylamine (DIPEA) facilitate the reaction by scavenging generated acids.
Step Reagents & Conditions Notes
Activation of 3-methylbutanoic acid HOBt, HBTU, DIPEA, DMF or dichloromethane solvent Formation of activated ester intermediate
Coupling with piperidine amine Room temperature to mild heating Efficient amide bond formation
Deprotection (if Boc-protected) Trifluoroacetic acid (TFA) in dichloromethane (10%) Removal of protecting groups to yield free amine

This sequence yields the target compound with the bromomethyl substituent and the isovaleryl ketone moiety attached to the piperidine nitrogen.

Representative Synthetic Scheme (Summary)

Step Intermediate / Reaction Reagents / Conditions Outcome
1 4-Hydroxymethylpiperidine (Boc-protected) Bromination (e.g., PBr3 or brominating agents) in DMF, NaH base tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
2 3-Methylbutanoic acid Activation with HOBt/HBTU, DIPEA Activated ester intermediate
3 Coupling Reaction of bromomethyl piperidine intermediate with activated ester Formation of this compound
4 Deprotection (if required) TFA in CH2Cl2 Final deprotected product

Additional Notes on Reaction Optimization and Yields

  • The bromomethylation step requires careful control of temperature and reaction time to avoid side reactions such as overbromination or elimination.
  • The use of protecting groups like Boc on the piperidine nitrogen improves selectivity and prevents unwanted side reactions during bromomethylation.
  • Coupling reactions using HOBt/HBTU and DIPEA provide good yields and mild reaction conditions, minimizing degradation of sensitive functionalities.
  • Purification is typically done by flash chromatography with gradients of ethyl acetate and hexanes to isolate the desired compound in high purity.

Comparative Data Table of Key Reaction Steps

Reaction Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromomethylation of Boc-protected 4-hydroxymethylpiperidine Sodium hydride, DMF 60°C 24 h High (typically >80%) Requires inert atmosphere, careful quenching
Activation of 3-methylbutanoic acid HOBt, HBTU, DIPEA RT 1-2 h Quantitative Efficient activation for amide coupling
Coupling with piperidine intermediate DMF or DCM, DIPEA RT to mild heating 4-12 h Moderate to high (60-85%) Purification by chromatography necessary
Deprotection (Boc removal) TFA 10% in CH2Cl2 RT 1-2 h High Mild acidic conditions

Summary of Research Findings

  • The synthetic route to this compound is well-established through multi-step functionalization of piperidine derivatives.
  • The bromomethylation of the 4-position on piperidine is efficiently achieved via substitution reactions on protected hydroxymethyl intermediates.
  • Subsequent amide bond formation with 3-methylbutanoic acid derivatives under peptide coupling conditions yields the target compound with good selectivity and yield.
  • Protection/deprotection strategies are critical to control reactivity and ensure high purity.
  • These methods are supported by several peer-reviewed studies focusing on piperidine derivatives with similar substitution patterns and functional groups.

Q & A

Q. What are the optimal synthetic routes for 1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one, and how can reaction conditions be optimized for high yield?

  • Methodological Answer: The synthesis typically involves bromomethylation of a piperidine precursor. For example, bromomethyl groups can be introduced via N-bromosuccinimide (NBS) under radical initiation or using brominating agents like PBr₃. Optimization includes controlling reaction temperature (e.g., 0–25°C to minimize side reactions) and using catalysts such as AIBN for radical-mediated pathways. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity. Reaction yields can be improved by adjusting solvent polarity (e.g., DCM or THF) and stoichiometric ratios of reagents .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., bromomethyl at δ ~3.3–3.7 ppm) and confirms substitution patterns.
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve crystal structures, providing bond lengths and angles critical for validating stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (C₁₁H₂₀BrNO) with precision (±0.001 Da).
  • FT-IR: Detects carbonyl (C=O) stretching at ~1700 cm⁻¹ and C-Br vibrations at ~550–650 cm⁻¹ .

Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer: The bromomethyl moiety acts as a strong leaving group, facilitating SN₂ reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the piperidine ring may slow kinetics, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (50–80°C). Comparative studies with analogs (e.g., chloromethyl or trifluoromethyl derivatives) show reduced reactivity due to weaker leaving-group ability or increased steric bulk .

Advanced Research Questions

Q. How should researchers address discrepancies between computational predictions and experimental data regarding the compound’s reactivity or conformation?

  • Methodological Answer:
  • Cross-Validation: Compare density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental NMR/X-ray data to identify mismatches in bond angles or torsional strain.
  • Solvent Effects: Re-run computational models incorporating solvent parameters (e.g., PCM for DMSO) to align with empirical observations.
  • Structural Analog Analysis: Use data from structurally similar compounds (e.g., 1-benzyl-3-methylpiperidin-4-one) to contextualize unexpected results .

Q. What methodologies are recommended for evaluating the compound’s interactions with biological targets such as enzymes or receptors?

  • Methodological Answer:
  • Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD) in real-time for protein-ligand interactions.
  • Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) to assess binding energetics.
  • Covalent Binding Assays: Use LC-MS/MS to detect adduct formation with cysteine or lysine residues, leveraging the bromomethyl group’s reactivity .

Q. What strategies can be employed to determine the stereochemical outcome of reactions involving chiral intermediates of this compound?

  • Methodological Answer:
  • Chiral Chromatography: Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to separate enantiomers.
  • X-ray Crystallography: Resolve absolute configuration via SHELXL refinement .
  • Vibrational Circular Dichroism (VCD): Assigns stereochemistry by comparing experimental and simulated spectra .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

  • Methodological Answer:
  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours.
  • HPLC Monitoring: Track degradation products using a C18 column (acetonitrile/water gradients).
  • Kinetic Modeling: Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.